molecular formula C10H12N2O3 B11726457 N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11726457
M. Wt: 208.21 g/mol
InChI Key: YTVIYKVVQWUYLE-UHFFFAOYSA-N
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Description

N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3 It is known for its unique structure, which includes a hydroxyphenyl group and a methoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the methoxycarbohydrazide moiety can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the methoxycarbohydrazide moiety can interact with other functional groups, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
  • N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Uniqueness

N’-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to the position of the hydroxy group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 4-hydroxy position may enhance hydrogen bonding interactions compared to the 2- or 3-hydroxy analogs, potentially leading to different biological effects and applications .

Properties

IUPAC Name

methyl N-[1-(4-hydroxyphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-3-5-9(13)6-4-8/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIYKVVQWUYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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